
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (CAS 17966-60-8), also known as Boc-L-cyclobutylglycine, is a chiral amino acid derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₁₀H₁₇NO₄, featuring a tert-butoxycarbonyl (Boc)-protected amino group and a cyclobutyl ring (). The Boc group enhances stability during synthetic processes, while the cyclobutyl moiety introduces steric constraints that influence binding interactions in drug design (). This compound serves as a critical intermediate in synthesizing PI3K inhibitors and other bioactive molecules ().
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-cyclobutylglycine involves a multi-step reaction process. One of the common synthetic routes includes the following steps :
n-Butyllithium (n-BuLi) in tetrahydrofuran (THF): The reaction is initiated at -78°C for 15 minutes, followed by a gradual increase in temperature to -10°C.
n-Butyllithium in THF: The reaction continues at -40°C.
Sodium amalgam (Na-Hg) and sodium phosphate (Na2HPO4) in methanol: This step is carried out for 3 hours at temperatures ranging from 0 to 20°C.
Pyridinium p-toluenesulfonate (PPTS) in ethanol: The reaction is conducted for 6 hours at 50°C.
Chromium trioxide (CrO3) and sulfuric acid (H2SO4): The final step involves a 1-hour reaction at temperatures between 0 and 20°C.
Industrial Production Methods
Industrial production methods for Boc-L-cyclobutylglycine are not extensively documented. the synthesis typically follows similar multi-step processes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Boc-L-cyclobutylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide.
Reduction: Reduction reactions can be performed using sodium amalgam.
Substitution: Substitution reactions often involve the use of n-butyllithium.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4).
Reduction: Sodium amalgam (Na-Hg) and sodium phosphate (Na2HPO4) in methanol.
Substitution: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromium trioxide typically results in the formation of carboxylic acids.
Scientific Research Applications
Boc-L-cyclobutylglycine is widely used in scientific research, particularly in the synthesis of PI3K inhibitors . These inhibitors are crucial in the study of various biological processes and diseases, including cancer, diabetes, and inflammatory conditions. The compound is also used in the development of novel therapeutic agents and in the study of cellular signaling pathways .
Mechanism of Action
The mechanism of action of Boc-L-cyclobutylglycine involves its role as a precursor in the synthesis of PI3K inhibitors . PI3K is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. By inhibiting PI3K, Boc-L-cyclobutylglycine-derived compounds can modulate these cellular processes, making them valuable in the treatment of diseases like cancer .
Comparison with Similar Compounds
The structural and functional uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is best understood through comparison with analogs. Below is a systematic analysis:
Structural Analogs with Varying Cyclic Substituents
Key Insights :
- Cyclobutyl vs. Cyclohexyl/Phenyl : The 4-membered cyclobutyl ring imposes greater steric strain and torsional rigidity compared to cyclohexyl or phenyl analogs, affecting conformational flexibility in drug-receptor interactions ().
- Fluorine Substitution : Fluorinated derivatives (e.g., ) exhibit enhanced bioavailability and resistance to oxidative degradation, making them preferable in prodrug design.
Analogs with Modified Protecting Groups
Key Insights :
- Boc vs. Cbz/Ethoxycarbonyl : The Boc group offers superior acid-lability, enabling selective deprotection without disrupting acid-sensitive functional groups ().
Key Insights :
- Electron-Withdrawing Groups : Substituents like fluorine or difluoromethoxy significantly enhance target binding and metabolic stability ().
- Ring Size and Flexibility : Cyclobutyl-containing compounds may exhibit lower potency but higher selectivity due to restricted conformational mobility ().
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, also known as Boc-L-cyclobutylglycine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 155905-77-4
The biological activity of this compound primarily involves its role as an amino acid derivative. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in metabolic processes, which can lead to altered cellular functions.
- Modulation of Receptor Activity : It may act as a modulator for certain receptors, influencing signaling pathways that are vital for cellular communication and function.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
2. Anti-inflammatory Effects
Studies have shown that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic potential in treating inflammatory diseases.
3. Neuroprotective Properties
Preliminary studies indicate that this compound may offer neuroprotective effects, possibly by reducing oxidative stress and apoptosis in neuronal cells.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition. |
Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory action. |
Study C | Neuroprotection | In vivo studies indicated reduced neuronal death in models of oxidative stress, supporting its potential use in neurodegenerative disorders. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group on a cyclobutylacetic acid scaffold. Common strategies include:
- Coupling Reactions : Use of carbodiimide reagents (e.g., DCC) with catalysts like DMAP to activate carboxylic acid groups for amide bond formation .
- Chiral Resolution : Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution, followed by Boc protection under anhydrous conditions .
Q. How is the enantiomeric purity of this compound validated?
- Analytical Techniques :
- Chiral HPLC : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
- Optical Rotation : Compare measured [α] values with literature data for (S)-configured analogs .
- Reference Standards : Co-injection with commercially available (R)- or (S)-enantiomers (if accessible) to confirm retention times .
Advanced Research Questions
Q. What experimental conditions minimize racemization during peptide coupling reactions involving this compound?
- Optimized Conditions :
- Low Temperatures : Conduct reactions at 0–4°C to reduce base-catalyzed racemization .
- Mild Coupling Agents : Use HOBt or HOAt additives with DCC to suppress side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while minimizing degradation .
Q. How does the cyclobutyl ring influence steric and electronic properties in substitution reactions?
- Steric Effects : The cyclobutyl group increases steric hindrance, slowing nucleophilic substitution but favoring ring-opening reactions under strain. For example, oxidation with KMnO may proceed selectively at less hindered positions .
- Electronic Effects : The electron-withdrawing Boc group stabilizes transition states in amide bond formation, while the cyclobutyl ring’s strain enhances reactivity in cycloadditions .
Q. How can researchers resolve contradictions in melting point data across synthesis batches?
- Root Cause Analysis :
- Purity Issues : Impurities (e.g., residual solvents or diastereomers) alter melting ranges. Use HPLC to quantify purity (>98% for reliable mp consistency) .
- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
- Degradation Pathways : Hydrolysis of the Boc group under humid or acidic conditions; cyclobutyl ring strain may lead to thermal decomposition .
- Storage Solutions :
- Conditions : Store in sealed containers under inert gas (N or Ar) at –20°C to prevent moisture uptake .
- Stability Monitoring : Periodic NMR or TLC analysis to detect decomposition .
Application-Focused Questions
Q. How is this compound utilized as a building block in peptidomimetic drug design?
- Role : The cyclobutyl group introduces conformational rigidity, mimicking peptide β-turns. The Boc group enables selective deprotection for sequential coupling in solid-phase peptide synthesis (SPPS) .
- Case Study : Incorporation into protease inhibitors, where the cyclobutyl moiety reduces enzymatic degradation compared to flexible alkyl chains .
Q. What analytical methods are critical for assessing its compatibility with green chemistry principles?
- Sustainability Metrics :
- Atom Economy : Evaluate synthetic routes for minimal waste (e.g., direct Boc protection vs. multi-step sequences) .
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce environmental impact .
Q. Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in substitution reactions?
- Factors to Consider :
Properties
IUPAC Name |
(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFGIXTRBDGRB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164281 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155905-77-4 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155905-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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